1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea
Description
1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a phenoxy group, and a triazole moiety
Properties
IUPAC Name |
1-methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14-8-4-6-10-17(14)26-18-11-7-5-9-16(18)20-19(25)23(2)12-15-13-24(3)22-21-15/h4,6,8,10,13,16,18H,5,7,9,11-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSWGLJRFZKPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCCCC2NC(=O)N(C)CC3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the phenoxy group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the cyclohexyl intermediate.
Formation of the triazole moiety: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as reactants.
Final coupling: The final step involves coupling the triazole-containing intermediate with the cyclohexyl-phenoxy intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenoxy or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The triazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The cyclohexyl ring provides structural stability and influences the overall conformation of the molecule.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]amine: Similar structure but with an amine group instead of a urea group.
1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-Methyl-3-[2-(2-methylphenoxy)cyclohexyl]-1-[(1-methyltriazol-4-yl)methyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the urea group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
